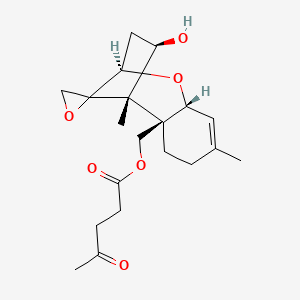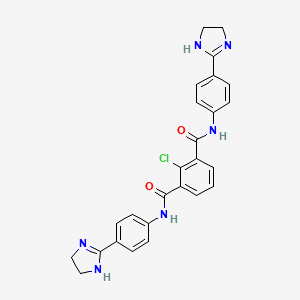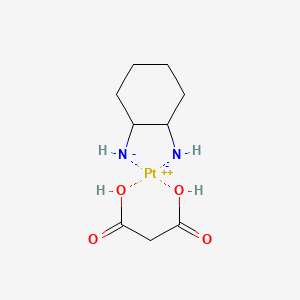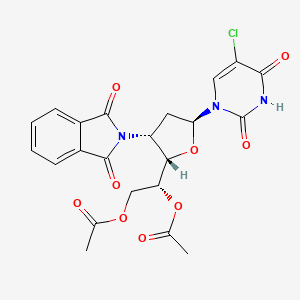
9,10-Dithia-1,5-diaza-anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dithia-1,5-diaza-anthracene is an organic compound that belongs to the anthracene family. This compound is characterized by the presence of two sulfur atoms and two nitrogen atoms in its structure, which distinguishes it from other anthracene derivatives. The unique arrangement of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 9,10-Dithia-1,5-diaza-anthracene typically involves the incorporation of sulfur and nitrogen atoms into the anthracene framework One common synthetic route is the Diels-Alder reaction, where a diene and a dienophile react to form the anthracene coreIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
9,10-Dithia-1,5-diaza-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The presence of sulfur and nitrogen atoms allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.
Scientific Research Applications
9,10-Dithia-1,5-diaza-anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism by which 9,10-Dithia-1,5-diaza-anthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
9,10-Dithia-1,5-diaza-anthracene can be compared with other anthracene derivatives, such as:
9,10-Dithioanthracene: Similar in structure but lacks nitrogen atoms, resulting in different chemical reactivity and applications.
9,10-Diphenylanthracene: Contains phenyl groups instead of sulfur and nitrogen atoms, leading to distinct photophysical properties and uses in organic electronics.
1,8-Diazaanthracene-2,9,10-triones: Contains additional oxygen atoms, which impart different biological activities and synthetic applications. The uniqueness of this compound lies in its combination of sulfur and nitrogen atoms, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
53102-25-3 |
|---|---|
Molecular Formula |
C10H6N2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2,9-dithia-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C10H6N2S2/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H |
InChI Key |
IJTRUQJAHVJUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















